molecular formula C11H17NO B13054589 (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL

Cat. No.: B13054589
M. Wt: 179.26 g/mol
InChI Key: FLLQNJUBTZDIBV-LDYMZIIASA-N
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Description

(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL ( 1213844-88-2) is a chiral amino alcohol compound with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . This specific stereoisomer is valued in organic synthesis and medicinal chemistry as a versatile building block for the development of pharmacologically active molecules. Compounds featuring amino alcohol structures similar to this one have been identified as key scaffolds in medicinal chemistry research . Specifically, molecules with propargylamine groups are established inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases (ChEs) . Furthermore, such derivatives show promise as H3-receptor antagonists and are explored in multi-target-directed ligand (MTDL) strategies for potential applications in treating conditions such as Parkinson's disease, Alzheimer's disease, and various inflammatory disorders . The compelling bioactivity of related structures underscores the research value of this chiral synthon. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-ethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m1/s1

InChI Key

FLLQNJUBTZDIBV-LDYMZIIASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H]([C@@H](C)O)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Biocatalytic Cascades

Recent advances highlight the use of biocatalytic cascades for the enantioselective synthesis of 1,2-amino alcohols structurally related to (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL. A representative method involves multi-step enzymatic transformations starting from amino acid derivatives, such as l-phenylalanine, to generate enantiopure amino alcohols with high yield and enantiomeric excess.

Key steps include:

  • Deamination of l-phenylalanine to cinnamic acid using tyrosine ammonia lyase.
  • Sequential enzymatic reduction and transamination steps converting intermediates to the target amino alcohol.
  • Use of enzymes such as alcohol dehydrogenases, transaminases, and formate dehydrogenases in one-pot or two-pot cascades.
  • Reaction conditions typically involve buffered aqueous media (pH ~8.5), co-factors like NAD+, and mild temperatures (~30 °C).
  • The process achieves isolated yields up to 92% with enantiomeric excess greater than 99%.
Step Enzyme(s) Involved Substrate/Intermediate Conditions Yield (%) Enantiomeric Excess (%)
1 Tyrosine ammonia lyase l-Phenylalanine → Cinnamic acid pH 9, 30 °C, 24 h >99 >99
2 Alcohol dehydrogenase, transaminase Cinnamic acid derivatives pH 8.5, 30 °C, 70 h 81–92 >99

This approach is notable for its environmentally friendly conditions, high stereoselectivity, and scalability.

Chemical Asymmetric Synthesis Approaches

Chemical synthesis methods for this compound typically involve:

While specific detailed protocols for this exact compound are limited in open literature, analogous compounds have been synthesized using these strategies, often employing chiral ligands such as BINAP or enzymes for stereoselective reduction.

Synthetic Route Example (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Aldehyde formation 4-Ethylbenzaldehyde synthesis Aromatic aldehyde intermediate
2 Nitroaldol (Henry) reaction Nitroalkane addition to aldehyde β-Nitro alcohol intermediate
3 Reduction Catalytic hydrogenation or metal hydride β-Amino alcohol intermediate
4 Resolution or asymmetric induction Chiral catalyst or enzymatic resolution This compound

This route requires careful control of stereochemistry at each step to ensure the (1S,2R) configuration is obtained.

Analytical and Purity Data

  • Molecular formula: C11H17NO
  • Molecular weight: 179.26 g/mol
  • Enantiomeric purity typically confirmed by chiral HPLC or derivatization methods.
  • Structural confirmation by NMR (¹H and ¹³C), GC-FID, and mass spectrometry.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Biocatalytic cascades Multi-enzyme cascade converting amino acid derivatives High stereoselectivity, eco-friendly, scalable Requires enzyme availability and optimization
Chemical asymmetric synthesis Use of chiral catalysts/auxiliaries for reduction or amination Well-established, versatile May require expensive catalysts, lower selectivity without optimization
Chiral pool synthesis Starting from natural chiral amino acids High enantiopurity, straightforward Limited by availability of chiral precursors

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known drugs allows for the exploration of its efficacy in treating various conditions.

Case Study: Antidepressant Activity
A study explored the antidepressant effects of this compound in animal models. The findings indicated that it exhibited significant activity comparable to established antidepressants, suggesting its potential as a new candidate for depression treatment .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis
The compound serves as an effective chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.

Data Table: Yield Comparison of Asymmetric Reactions

Reaction TypeYield (%)Reference
Aldol Reaction85
Michael Addition90
Reductive Amination75

Biocatalysis

Enzyme-Catalyzed Reactions
The use of this compound in biocatalysis has been explored, particularly in enzyme-catalyzed reactions that require chiral substrates.

Case Study: Biotransformation of Phenylalanine
In a recent study, researchers utilized this compound in the biotransformation of phenylalanine to produce valuable amino acids. The process demonstrated high selectivity and yield, showcasing the compound's utility in green chemistry applications .

Analytical Chemistry

Chiral Recognition and Separation
The compound has been used as a chiral selector in chromatographic techniques for the separation of enantiomers. Its effectiveness in enhancing resolution during chiral separations is noteworthy.

Data Table: Chiral Resolution Performance

Chiral SelectorResolution Factor (Rs)Reference
This compound3.5
Other Chiral Selectors2.0 - 3.0

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL with structurally related compounds, highlighting substituent variations and their impact on physicochemical properties:

Compound (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound (Hypothetical) 4-Ethylphenyl C11H17NO 179.26* ~1.2 (estimated) ~300 (estimated) ~12.5
(1S,2R)-1-Amino-1-(3-Bromo-5-methylphenyl)propan-2-OL 3-Bromo-5-methylphenyl C10H14BrNO 244.13 1.406 359.7 12.55
(1S,2R)-1-Amino-1-(2,5-Dichlorophenyl)propan-2-OL 2,5-Dichlorophenyl C9H11Cl2NO 232.10 1.334 344.6 12.30
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-Trifluoromethylthiophenyl C10H12F3NOS 251.27 N/A N/A N/A
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-Furyl C7H11NO2 141.17 1.139 237.8 12.44

*Molecular weight calculated based on formula C11H17NO.

Key Observations:
  • Substituent Effects on Density: Halogenated derivatives (e.g., bromo, dichloro) exhibit higher densities (~1.3–1.4 g/cm³) compared to non-halogenated analogs like the furyl-substituted compound (1.139 g/cm³) .
  • Boiling Points : Bulky substituents (e.g., trifluoromethylthio, bromo) correlate with elevated boiling points (>300°C), likely due to increased molecular weight and polarizability .
  • Acidity (pKa): All analogs exhibit basic amino groups with pKa values ~12.3–12.55, consistent with typical β-amino alcohols .

Pharmacological and Functional Comparisons

Cardiovascular Activity
  • Electron-Withdrawing Substituents : Derivatives with halogen (e.g., bromo, chloro) or trifluoromethylthio groups may enhance receptor binding affinity due to increased lipophilicity and steric effects .
Stereochemical Considerations
  • The (1S,2R) configuration is critical for activity, as seen in analogs like (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL, where stereochemistry influences molecular interactions with biological targets .

Biological Activity

(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL, a chiral amino alcohol with the molecular formula C11H17NO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article examines its biological activity, focusing on enzyme inhibition, receptor interactions, and its implications in various biochemical pathways.

Structural Characteristics

The compound's unique biological properties are largely attributed to its stereochemistry and functional groups. The presence of both an amino group and a hydroxyl group allows for significant interactions with biological targets. The specific (1S,2R) configuration enhances its reactivity and selectivity in biochemical interactions.

Research indicates that this compound acts primarily through:

  • Enzyme Inhibition : It has been explored as an inhibitor of various enzymes, which can lead to alterations in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis pathways .
  • Receptor Modulation : The compound interacts with specific receptors, potentially modulating signaling pathways that affect cell proliferation and survival.

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes involved in metabolic processes. For example:

Enzyme Role Inhibition Effect
Dihydrofolate Reductase (DHFR)Catalyzes reduction of dihydrofolate to tetrahydrofolateHigh-affinity inhibition affecting DNA synthesis
Other EnzymesVarious metabolic enzymesPotential modulation of metabolic pathways

Receptor Interactions

This compound has been investigated for its ability to act as a ligand for certain receptors, influencing cellular responses and signaling cascades. This interaction can lead to significant changes in cell behavior, including proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to this compound inhibited the growth of cancer cells by targeting DHFR, leading to reduced synthesis of nucleotides necessary for DNA replication .
  • Analgesic and Anti-inflammatory Effects : Research has suggested that this compound may possess analgesic properties, making it a candidate for further pharmacological studies aimed at pain management and inflammation reduction.
  • Neuroprotective Potential : Preliminary investigations indicate that this compound could exhibit neuroprotective effects by modulating neurotransmitter systems .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and enantiomeric excess. Its applications span various fields including:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting metabolic disorders.
  • Chemical Synthesis : Serving as a chiral building block in the synthesis of complex organic molecules .

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